molecular formula C14H25NO3 B2545049 Tert-butyl N-[(5,5-dimethyl-2-oxocyclohexyl)methyl]carbamate CAS No. 2243507-01-7

Tert-butyl N-[(5,5-dimethyl-2-oxocyclohexyl)methyl]carbamate

Cat. No.: B2545049
CAS No.: 2243507-01-7
M. Wt: 255.358
InChI Key: MHOQGTKFSLVCFJ-UHFFFAOYSA-N
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Description

Tert-butyl N-[(5,5-dimethyl-2-oxocyclohexyl)methyl]carbamate: is a chemical compound with the molecular formula C14H25NO3 and a molecular weight of 255.36 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(5,5-dimethyl-2-oxocyclohexyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexanone derivative under controlled conditions. One common method involves the use of di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-[(5,5-dimethyl-2-oxocyclohexyl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

Chemistry: Tert-butyl N-[(5,5-dimethyl-2-oxocyclohexyl)methyl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and intermediates.

Biology: In biological research, the compound is used as a protecting group for amines, allowing for selective reactions and modifications of biomolecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(5,5-dimethyl-2-oxocyclohexyl)methyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate moiety can be selectively removed under mild acidic conditions, allowing for the release of the free amine. This property is utilized in various synthetic and biological applications to achieve selective modifications and reactions .

Comparison with Similar Compounds

    Tert-butyl carbamate: A simpler analog used as a protecting group for amines.

    Tert-butyl N-(benzyloxy)carbamate: Another protecting group with a benzyloxy substituent.

    Tert-butyl N-(2,3-dihydroxypropyl)carbamate: A protected amine used in the preparation of isobaric mix solutions.

Uniqueness: Tert-butyl N-[(5,5-dimethyl-2-oxocyclohexyl)methyl]carbamate is unique due to its specific structure, which provides steric hindrance and stability. This makes it particularly useful in selective reactions where other protecting groups may not be as effective .

Properties

IUPAC Name

tert-butyl N-[(5,5-dimethyl-2-oxocyclohexyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-9-10-8-14(4,5)7-6-11(10)16/h10H,6-9H2,1-5H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOQGTKFSLVCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C(C1)CNC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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